Hydramacin-1
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
QIVDCWETWSRCTKWSQGGTGTLWKSCNDRCKELGRKRGQCEEKPSRCPLSKKAWTCICY |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Hydramacin 1
Primary Amino Acid Sequence Analysis and Unique Structural Motifs
Hydramacin-1 is a single-chain protein composed of 60 amino acids. wikipedia.org Its primary sequence shows no significant homology to other known antimicrobial proteins, setting it apart in the vast landscape of natural defense molecules. nih.govcapes.gov.brrcsb.orgigem.wiki The amino acid sequence is notable for its composition, which plays a crucial role in its structure and function.
The primary structure of this compound is characterized by several SWT(K/R) motifs. nih.gov These motifs, which consist of serine, tryptophan, and threonine, followed by either lysine (B10760008) or arginine, are significant for the protein's interaction with lipid membranes. nih.govnih.gov There are four such motifs distributed throughout the primary sequence. nih.gov
Three-Dimensional Solution Structure Determination via Nuclear Magnetic Resonance Spectroscopy
The three-dimensional structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcapes.gov.br This technique allows for the detailed visualization of the protein's conformation in a solution state, which closely mimics its natural environment. The resulting structure is available in the Protein Data Bank (PDB ID: 2K35). rcsb.org
Disulfide Bridge-Stabilized αβ Motif: The Knottin Protein Fold
The structure of this compound reveals a disulfide bridge-stabilized αβ motif. nih.govcapes.gov.brrcsb.org This motif consists of a short alpha-helix and two antiparallel beta-strands. This structural arrangement is characteristic of the knottin protein fold, a common scaffold found in a variety of toxins and inhibitors. nih.govcapes.gov.brresearchgate.net The knottin fold is so named because of the way the disulfide bonds create a "knot-like" topology, which imparts significant stability to the protein.
Surface Charge Distribution: A Belt of Positively Charged Residues Sandwiched by Hydrophobic Areas
A striking feature of this compound's tertiary structure is the unusual distribution of amino acid side chains on its surface. nih.govcapes.gov.brresearchgate.net The molecule possesses a distinct belt of positively charged residues, primarily lysine and arginine, which is flanked on either side by two hydrophobic areas. wikipedia.orgnih.govresearchgate.netresearchgate.net This unique amphipathic arrangement is believed to be a key determinant of its antimicrobial activity, particularly its ability to cause bacterial aggregation. wikipedia.orgresearchgate.netproteopedia.org
Identification of Key Epitopes and Binding Motifs (e.g., SWT(K/R) motifs)
Further analysis of the this compound structure has identified two distinct epitopes on opposite sides of the molecule that are crucial for its interaction with lipid bilayers. nih.govnih.gov These epitopes are rich in the previously mentioned SWT(K/R) motifs. nih.gov The tryptophan residues within these motifs, along with neighboring polar amino acids, are thought to initiate the binding process through a combination of electrostatic and hydrophobic interactions. nih.govnih.gov These interactions allow the peptide to localize at the interface of the lipid bilayer, with a penetration depth of up to 4 Å. nih.gov
Phylogenetic Classification and Evolutionary Relationships
Establishment of the Macin Protein Family
Due to its unique amino acid sequence and structure, this compound has been classified as the founding member of a new protein family called the macins. wikipedia.org This family also includes two structurally similar proteins found in leeches. wikipedia.org While this compound shows no direct sequence homology to other antimicrobial peptides, its knottin fold places it within the broader scorpion toxin-like superfamily. wikipedia.orgnih.govcapes.gov.brresearchgate.net This suggests a distant evolutionary relationship and a shared structural scaffold that has been adapted for different biological functions.
Structural Homology to Scorpion Toxin-like Superfamily
The three-dimensional structure of this compound, as determined by NMR spectroscopy, reveals a distinct disulfide bridge-stabilized αβ motif. researchgate.netnih.gov This structural arrangement is the characteristic scaffold of the knottin protein fold. researchgate.netnih.gov While the primary amino acid sequence of this compound shows no significant homology to other known antimicrobial proteins, its tertiary structure places it in close relation to the scorpion toxin-like superfamily. researchgate.netnih.govsciencedaily.com This superfamily is characterized by the knottin fold, which is a cysteine-stabilized αβ motif. researchgate.net
This compound's structure consists of a single chain of 60 amino acids. wikipedia.org Its fold is established by a disulfide bridge-stabilized αβ motif, which is a common feature among the scorpion toxin-like superfamily. researchgate.netnih.govproteopedia.org This structural similarity is significant because it links a protein from a basal metazoan, Hydra, to a large and diverse group of toxins and defensins found in various organisms, including scorpions and insects. researchgate.netsciencedaily.com The alignment of this compound with representatives from the five families of the scorpion toxin-like superfamily is based on the spatially conserved cysteine residues that form the core knottin structure. researchgate.net
The key structural features that link this compound to this superfamily are detailed in the table below.
| Structural Feature | Description | Reference |
| Core Motif | Disulfide bridge-stabilized αβ motif | researchgate.netnih.govrcsb.org |
| Protein Fold | Knottin protein fold | researchgate.netnih.govigem.org |
| Structural Relatives | Scorpion toxin-like superfamily | researchgate.netnih.govsciencedaily.comproteopedia.org |
| Basis for Homology | Spatially conserved cysteine residue pattern forming the knottin scaffold | researchgate.net |
Comparative Analysis with Other Macin Family Members
This compound is the founding member of the macin protein family, which also includes theromacin and neuromacin (B1578597), two proteins isolated from leeches. sciencedaily.comwikipedia.orgnih.gov These proteins are grouped into this new family within the broader scorpion toxin-like superfamily. sciencedaily.comresearchgate.net Despite sharing a common structural fold, the macin family members exhibit distinct biological activities. nih.gov
The primary structures of this compound, theromacin, and neuromacin show significant sequence identity, particularly in the conserved positioning of eight cysteine residues, which suggests they all adopt the same fold. researchgate.netnih.gov However, their functional properties differ. This compound is active against a wide range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In contrast, theromacin and neuromacin appear to be more active against Gram-positive bacteria. researchgate.netnih.gov
A key functional difference is their mechanism of action. Both this compound and neuromacin cause bacterial cells to aggregate, a phenomenon not observed with theromacin. nih.govnih.gov This aggregating effect is explained by the "barnacle model," where the unique distribution of hydrophobic and positively charged residues on the protein surface allows it to bridge separate bacterial membranes. researchgate.netnih.govnih.gov Neuromacin is the only macin that has been shown to have pore-forming activity and is particularly potent against Staphylococcus aureus. nih.govnih.gov Furthermore, while all three macins can enhance the viability of murine neuroblastoma cells, only theromacin and neuromacin have demonstrated an ability to promote the repair of leech nerves ex vivo. nih.govnih.gov
The following table provides a comparative overview of the macin family members.
| Feature | This compound | Theromacin | Neuromacin | Reference |
| Organism of Origin | Hydra | Leech | Leech | researchgate.netnih.gov |
| Gram-Negative Activity | Yes | Limited/None | Limited/None | researchgate.netnih.gov |
| Gram-Positive Activity | Yes | Yes | Yes | nih.govresearchgate.net |
| Bacterial Aggregation | Yes | No | Yes | nih.govnih.gov |
| Membrane Permeabilization | Yes | Yes | Yes (Strongest) | nih.govresearchgate.net |
| Pore-Forming Activity | No | No | Yes | nih.gov |
| Nerve Repair Activity | No | Yes | Yes | nih.govnih.gov |
Mechanistic Elucidation of Hydramacin 1 Biological Activity
Inducer of Bacterial Aggregation and Morphological Alterations
A primary and visually striking effect of Hydramacin-1 is its ability to cause bacterial cells to clump together, or aggregate. researchgate.netwikipedia.org This aggregation is considered an initial and crucial step in its bactericidal mechanism. researchgate.netnih.gov This process is not a simple, random clumping but is characterized by specific, observable changes in the bacterial cells and their interactions.
Following exposure to this compound, aggregated bacterial cells undergo a significant morphological transformation, adopting a "thorn apple-like" appearance. researchgate.netnih.govuniprot.orgthermofisher.com This change in cell shape is a hallmark of this compound's activity and is observed in conjunction with the formation of large bacterial aggregates. researchgate.netresearchgate.net This distinct morphology suggests a profound disruption of the bacterial cell structure. wikipedia.org
Electron microscopy studies of bacteria treated with this compound have revealed the formation of electron-dense contacts between the aggregated cells. researchgate.netnih.govresearchgate.net These contact points appear to be the physical links that hold the bacterial clumps together. researchgate.net The formation of these dense contacts is a specific consequence of this compound interaction, as they are not observed in control bacteria. researchgate.net
"Thorn Apple-like" Morphology of Aggregated Cells
Peptide-Membrane Interaction Models: The Barnacle Hypothesis
The "Barnacle Hypothesis" has been proposed to explain the unique aggregating action of this compound. nih.govresearchgate.net This model posits that the peptide acts like a molecular "barnacle," simultaneously attaching to the membranes of two separate bacterial cells and drawing them together. researchgate.netnih.gov This model is supported by the distinct surface properties of the this compound molecule, which features two hydrophobic regions separated by a belt of positive charges. researchgate.netwikipedia.org
The interaction between this compound and bacterial membranes is a two-pronged process involving both electrostatic and hydrophobic forces. nih.govresearchgate.netresearchgate.net The positively charged belt on the peptide is thought to initially interact with the negatively charged components of the bacterial cell membrane. researchgate.netresearchgate.net Following this initial electrostatic attraction, the hydrophobic patches of this compound immerse themselves into the lipid bilayers of two adjacent bacterial cells, anchoring them together. researchgate.netnih.gov This dual interaction is crucial for the stable aggregation of bacteria. nih.gov
Detailed biophysical studies have shown that this compound localizes at the interface of the lipid bilayer. nih.govresearchgate.net Specifically, the peptide penetrates the phospholipid head group region of the membrane. nih.govresearchgate.net Research indicates a penetration depth of up to 4 Å, with only minor interaction with the hydrocarbon core of the lipids. nih.govresearchgate.net This interfacial positioning is facilitated by key amino acid residues, particularly tryptophan, which play a significant role in anchoring the peptide to the membrane. nih.govresearchgate.net
A variety of biophysical techniques have been employed to elucidate the intricate details of this compound's interaction with bacterial membranes. These methods provide quantitative and qualitative data on the binding events, structural changes, and localization of the peptide. nih.govresearchgate.net
| Technique | Application in this compound Research | Key Findings |
| Tryptophan Emission Fluorescence Spectroscopy | To monitor the interaction and insertion of this compound's tryptophan residues into the hydrophobic environment of lipid vesicles. researchgate.netresearchgate.net A blue shift in the fluorescence emission maximum indicates the movement of tryptophan from an aqueous to a more hydrophobic environment. researchgate.net | A significant blue shift is observed with negatively charged liposomes, confirming that tryptophan residues interact with and insert into the membrane bilayer. researchgate.net This interaction is pH-dependent. researchgate.net |
| Dynamic Light Scattering (DLS) | To analyze the aggregation of lipid vesicles upon the addition of this compound by measuring changes in particle size. nih.govresearchgate.netresearchgate.net | DLS data confirms that this compound induces the aggregation of various lipid vesicles, mimicking its effect on live bacteria. nih.govresearchgate.netresearchgate.net |
| Static Light Scattering (SLS) | To complement DLS by providing information on the molar mass of the aggregates formed by this compound and lipid vesicles. nih.govresearchgate.netresearchgate.net | SLS measurements corroborate the DLS findings, showing an increase in scattering intensity consistent with vesicle aggregation. nih.govresearchgate.netresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | To study the conformational changes of this compound upon binding to lipid membranes. nih.govresearchgate.net | CD spectra indicate that this compound undergoes structural changes when it interacts with lipid vesicles, providing insight into the peptide's folding upon membrane binding. nih.govresearchgate.net |
These techniques have been instrumental in refining the "Barnacle Model" and providing a detailed molecular-level understanding of how this compound initiates bacterial aggregation. nih.govresearchgate.net
Spectrum of Antimicrobial Efficacy and Biological Targets
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Hydramacin-1 demonstrates robust antimicrobial effects against a wide array of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netmdpi.com This broad-spectrum capability underscores its potential as a versatile antimicrobial agent. The protein's mechanism of action, which involves inducing bacterial cell aggregation, is a key feature of its bactericidal activity. researchgate.netmdpi.com This process is initiated by the distinct molecular surface of this compound, which features two hydrophobic regions separated by a belt of positive charges. researchgate.net This unique structure facilitates the clumping of bacterial cells, leading to a disruption of their membranes and subsequent cell death. researchgate.netmdpi.com
Efficacy Against Multi-Drug Resistant Human Pathogens
A critical aspect of this compound's antimicrobial profile is its effectiveness against multi-drug resistant (MDR) human pathogens. researchgate.netresearchgate.net Research has confirmed its activity against clinically relevant strains that are resistant to conventional antibiotics. worldoceanreview.com Notably, this compound has shown potent bactericidal action against extended-spectrum beta-lactamase (ESBL)-producing strains of Klebsiella oxytoca and Klebsiella pneumoniae. nih.govasm.org ESBL-producing bacteria are a significant challenge in clinical settings, as they can inactivate a wide range of beta-lactam antibiotics. ijrar.org The ability of this compound to kill these resistant pathogens highlights its potential to address the growing problem of antibiotic resistance. worldoceanreview.com Its efficacy extends to various Gram-negative pathogens that are resistant to many currently available antibiotics, making it a valuable lead structure for the development of new generations of antimicrobial drugs. worldoceanreview.com
Specific Bacterial Targets and Susceptibility Profiles
Detailed investigations have identified specific bacterial species that are particularly susceptible to this compound. The tables below summarize the minimal bactericidal concentration (MBC) and other measures of activity for various strains.
The Gram-positive bacterium Bacillus megaterium has been shown to be highly susceptible to this compound. mdpi.comworldoceanreview.com Studies have reported a 90% lethal dose (LD90) and MBC in the range of 100 to 200 nM. nih.gov Furthermore, permeabilization of B. megaterium cells has been observed at a concentration of approximately 700 nM. nih.gov
Among Gram-negative bacteria, various species have been tested. Escherichia coli is a notable target, although susceptibility can vary between strains. worldoceanreview.com For instance, while some strains are effectively killed by this compound, others with altered lipopolysaccharide (LPS) structures in their outer membrane show reduced susceptibility. worldoceanreview.com The peptide has also demonstrated high activity against Klebsiella oxytoca and Klebsiella pneumoniae. mdpi.comworldoceanreview.com Additionally, its effectiveness has been noted against the marine pathogen Vibrio coralliilyticus.
Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | Measurement | Concentration (µM) | Citation |
|---|---|---|---|---|
| Bacillus megaterium | ATCC 14581 | MBC | 0.1 - 0.2 | nih.gov |
| Bacillus megaterium | - | LD90 | 0.1 - 0.2 | nih.gov |
| Staphylococcus aureus | ATCC 12600 | MIC | 23.1 | nih.gov |
| Staphylococcus haemolyticus | - | LD90 | 1.8 | researchgate.net |
Interactive Data Table: Gram-Positive Bacteria Susceptibility (This is a simplified representation of an interactive table)
Click to view data
| Bacterial Species | Strain | Measurement | Concentration (µM) |
|---|---|---|---|
| Bacillus megaterium | ATCC 14581 | MBC | 0.1 - 0.2 |
| Bacillus megaterium | - | LD90 | 0.1 - 0.2 |
| Staphylococcus aureus | ATCC 12600 | MIC | 23.1 |
| Staphylococcus haemolyticus | - | LD90 | 1.8 |
Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | Measurement | Concentration (µM) | Citation |
|---|---|---|---|---|
| Escherichia coli | - | LD90 | < 1 | researchgate.net |
| Klebsiella oxytoca | Clinical Isolate | LD90 | < 1 | researchgate.net |
| Klebsiella pneumoniae | Clinical Isolate | LD90 | < 1 | researchgate.net |
| Citrobacter freundii | C7 | LD90 | < 1 | researchgate.net |
| Enterobacter cloacae | Va12270/03 | LD90 | < 1 | researchgate.net |
| Salmonella typhimurium | - | LD90 | < 1 | researchgate.net |
Interactive Data Table: Gram-Negative Bacteria Susceptibility (This is a simplified representation of an interactive table)
Click to view data
| Bacterial Species | Strain | Measurement | Concentration (µM) |
|---|---|---|---|
| Escherichia coli | - | LD90 | < 1 |
| Klebsiella oxytoca | Clinical Isolate | LD90 | < 1 |
| Klebsiella pneumoniae | Clinical Isolate | LD90 | < 1 |
| Citrobacter freundii | C7 | LD90 | < 1 |
| Enterobacter cloacae | Va12270/03 | LD90 | < 1 |
| Salmonella typhimurium | - | LD90 | < 1 |
| Yersinia enterocolitica | - | LD90 | < 1 |
Limited Activity Against Certain Microorganisms
Despite its broad-spectrum efficacy, this compound is not universally effective against all microorganisms. Research has identified several species that exhibit limited susceptibility or resistance to this antimicrobial peptide.
Notably, this compound shows weak or no activity against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.comworldoceanreview.com This is surprising given that tissue extracts from Hydra do show activity against this pathogen, suggesting the presence of other antimicrobial compounds in the organism. worldoceanreview.com
Furthermore, this compound is not active against certain Gram-positive cocci. worldoceanreview.com While it is effective against Staphylococcus haemolyticus, it does not show activity against other staphylococcal species such as Staphylococcus hominis and is largely inactive against Staphylococcus aureus at lower concentrations. researchgate.netnih.gov It is also ineffective against the fungus Candida albicans. worldoceanreview.com This selective activity profile suggests that the mechanism of action of this compound is dependent on specific interactions with the bacterial cell surface that are not present in all microbial species.
Ecological and Evolutionary Context in Hydra Host Defense
Role in Hydra Epithelial Defense and Innate Immune Response
Hydramacin-1 is a key effector molecule in the innate immune system of Hydra. researchgate.net It is a cationic antimicrobial peptide expressed by the endodermal epithelial cells. researchgate.netuni-kiel.de The epithelial layers of Hydra are the primary site of innate immune responses, forming a critical barrier against potential pathogens. researchgate.net This defense system is activated by the recognition of pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). researchgate.netannualreviews.org
The expression of this compound is a direct consequence of this recognition, highlighting its integral role in the inducible defense system of the organism. researchgate.net The peptide exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. uniprot.orgnih.gov Its mechanism of action involves the aggregation of bacterial cells, a process initiated by the unique surface structure of the protein. uniprot.orgnih.gov This structure features a belt of positively charged residues situated between two hydrophobic regions, which is thought to allow the protein to interact with the membranes of multiple bacteria simultaneously. uniprot.orgnih.gov
Inducibility by Microbial Products (e.g., Lipopolysaccharide) and Immune Signaling Pathways
The production of this compound is not constitutive but is induced upon the detection of microbial products. researchgate.net A key trigger for its expression is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netuni-kiel.de The upregulation of this compound expression by LPS is dose-dependent, indicating a sensitive and regulated response to bacterial presence. uni-kiel.deresearchgate.net This inducibility is a hallmark of the innate immune response, allowing the organism to mount a defense specifically when challenged by microbes.
The signaling pathway leading to this compound production involves Toll-like receptors (TLRs). annualreviews.orgroyalsocietypublishing.org In Hydra, the TLR signaling pathway is somewhat unique, involving the interaction of two separate proteins: one containing leucine-rich repeats (LRRs) for ligand binding and another containing the Toll/interleukin-1 receptor (TIR) domain for downstream signaling. annualreviews.org This system, coupled with the adaptor protein MyD88, translates the detection of microbial patterns into the activation of immune effector genes, including that which codes for this compound. annualreviews.org
Contribution to Host-Microbe Homeostasis and Microbiome Shaping in Hydra
Beyond defending against transient pathogens, this compound and other antimicrobial peptides play a crucial role in maintaining a stable relationship with the resident microbial community, a concept known as host-microbe homeostasis. nih.gov Hydra is colonized by a specific and complex community of microbes, and the host actively shapes the composition of this microbiota. nih.govuchicago.edu
Evolutionary Divergence and Status as a Taxonomically Restricted Gene
From an evolutionary perspective, this compound is particularly interesting because it is considered a taxonomically restricted gene (TRG), also known as an orphan gene. asm.orgnih.gov This means that it lacks recognizable homologous sequences in other animal lineages outside of the Hydra genus. asm.orgnih.govtandfonline.com The discovery of this compound and other TRGs in Hydra, such as arminin and periculin, suggests that these genes evolved relatively recently and specifically in response to the unique environmental pressures faced by this organism. asm.orgnih.gov
Phylogenetic analyses indicate that most of Hydra's AMPs are species-specific. nih.gov The emergence of these novel genes is thought to be a significant driver of morphological and physiological adaptation, allowing organisms to develop unique solutions to environmental challenges. researchgate.net The evolution of this compound did not occur in the last common ancestor of all Hydra species; instead, it appears to have evolved after the divergence of the crown Hydra group. nih.gov This highlights the rapid evolution and diversification of these immune effectors, likely driven by the constant need to manage interactions with a dynamic microbial world. nih.govresearchgate.net
Methodological Approaches and Experimental Systems in Hydramacin 1 Research
Cloning, Recombinant Expression, and Purification Strategies (e.g., Escherichia coli expression systems)
The discovery and characterization of hydramacin-1 have been significantly propelled by recombinant DNA technology. Initial research involved the isolation of the corresponding cDNA from Hydra magnipapillata after its initial identification through biochemical purification from tissue extracts. researchgate.net This cDNA was then cloned into an expression vector, commonly the pET-32a plasmid, and subsequently transformed into an Escherichia coli host strain, such as BL21(DE3), for protein production. researchgate.netwikipedia.org
The expression of this compound in E. coli is typically induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) once the bacterial culture reaches a specific optical density. asm.orgigem.wikiigem.wiki Following induction, the cells are harvested, and the protein is released, often through sonication. igem.wikinih.gov Purification of the recombinant this compound is a critical step to ensure a homogenous and active protein for subsequent assays. This is often achieved using affinity chromatography, such as with a nickel column, which binds to a histidine tag incorporated into the recombinant protein. igem.wiki The purity and correct molecular mass of the resulting protein are then verified using techniques like SDS-PAGE and mass spectrometry. researchgate.net
Researchers have successfully produced both unlabeled and uniformly 15N-labeled this compound for various structural and functional studies. nih.gov The yields of purified recombinant protein can be significant, with some methods reporting approximately 8.01 mg/ml. nih.gov These expression and purification systems provide a reliable and scalable method for producing this compound, enabling detailed investigation into its structure and function.
High-Resolution Structural Determination Techniques (e.g., NMR Spectroscopy)
The three-dimensional structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcapes.gov.br This powerful technique allows for the determination of protein structures in solution, providing insights into their native conformation. For this compound, solution NMR was employed to analyze the purified protein, revealing a unique and previously uncharacterized fold. capes.gov.brcornell.edu
The resulting NMR structure showed that this compound possesses a disulfide bridge-stabilized αβ motif, which is a common scaffold of the knottin protein fold. capes.gov.brcornell.edunih.gov This structural determination was crucial in identifying its closest structural relatives, the scorpion toxin-like superfamily, and in establishing this compound as the founding member of a new protein family, the macins. wikipedia.orgcornell.edu The detailed atomic-level information obtained from NMR spectroscopy has been instrumental in understanding the protein's unique surface properties, which are directly linked to its antimicrobial mechanism. researchgate.netcornell.edu Specifically, the structure revealed a distinct distribution of amino acid side chains, featuring a belt of positively charged residues situated between two hydrophobic regions. researchgate.netcornell.edu
To further investigate the molecular interactions of this compound with membranes, solution NMR has been used to study the protein in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a minimalist membrane environment. nih.gov By recording 2D 1H-15N HSQC spectra of uniformly 15N-labeled this compound with and without these micelles, researchers can identify the specific amino acid residues that participate in lipid binding. nih.gov
In vitro Microbiological Assays for Antimicrobial Activity Assessment
The antimicrobial efficacy of this compound has been extensively evaluated through various in vitro microbiological assays. A primary method used is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of the peptide against a range of microorganisms. researchgate.netmdpi.comsemanticscholar.org In this assay, serial dilutions of this compound are incubated with a standardized suspension of bacteria in a 96-well plate. semanticscholar.org After a specific incubation period, the growth of the bacteria is assessed to determine the lowest concentration of the peptide that inhibits visible growth (MIC). mdpi.comsemanticscholar.org To determine the MBC, aliquots from the wells showing no growth are plated on agar (B569324) to ascertain the lowest concentration that results in a 99.9% reduction in bacterial viability. researchgate.net
These assays have demonstrated that this compound exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netwikipedia.orgcornell.edu Notably, it is highly effective against several clinically relevant and multi-resistant pathogenic strains, such as Klebsiella oxytoca and Klebsiella pneumoniae. researchgate.netmdpi.com However, its activity is reduced against certain strains like E. coli D31, which has a modified lipopolysaccharide (LPS) structure, and it shows weak activity against Pseudomonas aeruginosa and the fungus Candida albicans. researchgate.netmdpi.comuniprot.org
The results from these assays are often presented in tables summarizing the MIC or MBC values for different bacterial species, providing a clear and quantitative measure of this compound's antimicrobial spectrum. researchgate.netmdpi.com
Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | Type | Activity (MBC in µM) | Reference |
|---|---|---|---|---|
| Bacillus megaterium | Gram-positive | < 1 | researchgate.net | |
| Citrobacter freundii | C7 | Gram-negative | < 1 | researchgate.net |
| Enterobacter cloacae | Va12270/03 | Gram-negative | < 1 | researchgate.net |
| Escherichia coli | Gram-negative | < 1 | researchgate.net | |
| Klebsiella pneumoniae | Gram-negative | < 1 | researchgate.net | |
| Klebsiella oxytoca | Gram-negative | < 1 | researchgate.net | |
| Salmonella typhimurium | Gram-negative | < 1 | researchgate.net |
Advanced Biophysical and Biochemical Techniques for Elucidating Molecular Interactions
To unravel the molecular mechanism of this compound, researchers have employed a suite of advanced biophysical and biochemical techniques. These methods go beyond simply measuring antimicrobial activity and delve into the specific interactions between the peptide and bacterial membranes.
A key finding from these studies is that this compound causes the aggregation of bacterial cells. researchgate.netnih.govcornell.edu This phenomenon has been investigated using techniques such as dynamic light scattering (DLS) and static light scattering (SLS), which can monitor the aggregation of lipid vesicles in the presence of the peptide. researchgate.net These experiments have shown that this compound induces the aggregation of lipid particles, providing a biophysical basis for the observed bacterial clumping. researchgate.net
Circular dichroism (CD) spectroscopy has been used to study the secondary structure of this compound upon interaction with lipid vesicles and dodecylphosphocholine (DPC) micelles. researchgate.net Tryptophan emission fluorescence spectroscopy is another valuable tool, as the fluorescence of tryptophan residues is sensitive to their local environment. By monitoring changes in tryptophan fluorescence, researchers can infer the binding and insertion of the peptide into lipid bilayers. nih.gov
Solid-state NMR spectroscopy has also been utilized to study the orientation and interactions of this compound within lipid bilayers. nih.gov These experiments, often using oriented sample preparations, provide detailed information about the peptide's structure and positioning when bound to a membrane. nih.gov Together, these techniques have been instrumental in developing the "barnacle model" for this compound's mode of action, where the peptide cross-links and aggregates bacteria by inserting its hydrophobic regions into the outer membranes of adjacent cells. nih.govresearchgate.netresearchgate.net This model is supported by the peptide's unique surface structure, which features two hydrophobic hemispheres separated by a belt of positive charges. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dodecylphosphocholine (DPC) |
| Isopropyl-β-D-thiogalactopyranoside (IPTG) |
Advanced Research Avenues and Biotechnological Potential of Hydramacin 1
Rational Design and Engineering of Hydramacin-1 Derivatives for Optimized Activity
The unique structural and functional properties of this compound make it an excellent candidate for rational design and engineering to create derivatives with optimized antimicrobial activity. The core principle behind this approach is to modify the peptide's amino acid sequence to enhance its efficacy, stability, and target specificity while minimizing potential toxicity.
Researchers have focused on several strategies for engineering this compound derivatives:
Amino Acid Substitution: Replacing specific amino acid residues can significantly impact the peptide's properties. For instance, modifying the charge distribution or hydrophobicity can enhance its interaction with bacterial membranes. researchgate.net The structure of this compound reveals a distinct belt of positively charged residues separating two hydrophobic regions, a feature crucial for its bacterial aggregation mechanism. nih.govresearchgate.net Altering this charge belt or the hydrophobic patches could lead to derivatives with stronger or more targeted bactericidal effects.
Truncation and Hybridization: Creating shorter versions (truncations) of this compound or fusing it with other antimicrobial peptides (hybridization) are other promising avenues. Truncation can help identify the minimal active region of the peptide, reducing synthesis costs and potentially improving its pharmacokinetic profile. Hybridization, on the other hand, can combine the advantageous properties of different peptides. For example, fusing this compound with a peptide that has a different mode of action could result in a synergistic effect and a broader spectrum of activity. x-mol.netigem.wiki
Structural Stabilization: The stability of this compound is conferred by a disulfide bridge-stabilized αβ motif, which is a common scaffold of the knottin protein fold. nih.govresearchgate.netigem.org Engineering additional disulfide bonds or other stabilizing motifs could increase the peptide's resistance to proteases, prolonging its therapeutic window. researchgate.net
The process of rational design is often guided by computational modeling and structural analysis. Techniques like molecular dynamics simulations can predict how modifications will affect the peptide's three-dimensional structure and its interaction with bacterial membranes, allowing for a more targeted and efficient design process. ethz.ch
Table 1: Strategies for Rational Design of this compound Derivatives
| Design Strategy | Approach | Potential Outcome |
| Amino Acid Substitution | Modify charged and hydrophobic residues. | Enhanced membrane interaction and bactericidal activity. |
| Truncation | Identify and synthesize the minimal active domain. | Reduced size, lower production cost, and improved pharmacokinetics. |
| Hybridization | Fuse with other antimicrobial peptides. | Synergistic effects, broader antimicrobial spectrum. |
| Structural Stabilization | Introduce additional disulfide bonds or other motifs. | Increased stability against proteases, longer half-life. |
Exploration of Non-Antimicrobial Biological Functions (e.g., Antioxidant and Neuroproliferative Effects of Derived Peptides)
While primarily known for its antimicrobial properties, recent research has begun to uncover other intriguing biological functions of peptides derived from this compound and its macin family relatives. This expansion into non-antimicrobial activities opens up new therapeutic possibilities for these compounds.
A notable area of investigation is the antioxidant potential of this compound-derived peptides. A study focusing on truncated peptides from the C-terminal sequence of this compound identified a peptide, THL-3, with significant antioxidant activity. researchgate.netresearchgate.net Further research indicated that specific amino acid residues were crucial for this free-radical scavenging capability. researchgate.netresearchgate.net
Another exciting discovery is the neuroproliferative effect of these derived peptides. researchgate.netresearchgate.net When the antioxidant peptide THL-3 was conjugated with a cell-penetrating peptide (PTD5), the resulting compound, THL-3-PTD5, demonstrated a significant, dose-dependent increase in the viability of nerve cells. researchgate.netresearchgate.net This suggests that peptides derived from this compound could be potential candidates for developing treatments for neurodegenerative diseases. researchgate.net The macin family of proteins, to which this compound belongs, has been noted for exhibiting both potent antimicrobial activity and nerve repair effects. researchgate.netresearchgate.net
Table 2: Bioactivities of a this compound Derived Peptide (THL-3-PTD5)
| Bioactivity | Observation | Potential Application |
| Antioxidant | THL-3, a truncated peptide, showed strong antioxidant properties. researchgate.netresearchgate.net | Combating oxidative stress-related conditions. |
| Neuroproliferative | THL-3-PTD5 increased nerve cell viability in a dose-dependent manner. researchgate.netresearchgate.net | Development of therapeutics for neurodegenerative diseases. |
Integration into Novel Antimicrobial Strategies and Drug Discovery Pipelines
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial strategies, and this compound is a valuable component in this endeavor. asm.orgmdpi.com Its unique mechanism of action, which involves bacterial aggregation, makes it less likely for bacteria to develop resistance compared to conventional antibiotics that often have specific molecular targets. nih.govigem.wiki
This compound is being integrated into drug discovery pipelines in several ways:
Lead Compound for Novel Antibiotics: Due to its potent activity against multi-resistant Gram-positive and Gram-negative bacteria, this compound serves as an excellent starting point for the design of new antibiotics. nih.govresearchgate.net Its effectiveness against clinically relevant strains like Klebsiella pneumoniae and Escherichia coli highlights its therapeutic potential. mdpi.comresearchgate.net
Synergistic Combination Therapies: this compound can be used in combination with existing antibiotics. This approach can enhance the efficacy of conventional drugs, potentially resensitizing resistant bacteria and reducing the required dosage, thereby minimizing side effects.
Platform for Antimicrobial Peptide Discovery: The discovery of this compound has spurred efforts to find other novel antimicrobial peptides from diverse and often ancient organisms. asm.org The unique properties of this compound demonstrate that previously unexplored sources can yield promising new drug candidates. asm.orgnih.gov
The development of high-throughput screening methods and computational tools is accelerating the identification and optimization of this compound and its derivatives for clinical applications. drugdiscoverynews.com
Development of this compound Functionalized Materials for Antimicrobial Applications
The potent antimicrobial activity of this compound can be harnessed by immobilizing it onto various materials to create antimicrobial surfaces. This has significant implications for medical devices, wound dressings, and other applications where preventing bacterial colonization is crucial.
Research has demonstrated the successful functionalization of surfaces with this compound. researchgate.net For example, this compound has been covalently linked to cellulose (B213188) fibers, a common material in medical textiles. researchgate.net These functionalized fabrics have shown effective inhibition of bacterial growth. researchgate.net
Different methods are being explored for attaching this compound to surfaces, including the use of linker molecules like (3-aminopropyl) triethoxysilane (B36694) (APTES) and citric acid. researchgate.net The choice of linker can influence the activity and stability of the immobilized peptide. For instance, APTES-immobilized this compound demonstrated a notable advantage in inhibiting the growth of Gram-negative Escherichia coli. researchgate.net The stability of these coatings against treatments like sonication and boiling is also a critical factor for practical applications. researchgate.net
Table 3: this compound Functionalized Materials
| Material | Functionalization Method | Target Bacteria | Application |
| Cellulose Fibers | Covalent attachment via linkers (e.g., APTES) | Escherichia coli (Gram-negative) | Antimicrobial wound dressings, medical textiles. researchgate.netfigshare.com |
The development of such antimicrobial materials represents a proactive approach to infection control, aiming to prevent biofilm formation and reduce the reliance on systemic antibiotics.
Comparative Genomics and Proteomics for Discovery of New Macin Family Peptides
The discovery of this compound has opened the door to identifying a broader family of related antimicrobial peptides, now known as the macins. nih.gov Comparative genomics and proteomics are powerful tools being employed to search for new members of this family in other organisms.
By comparing the genomes and proteomes of different species, researchers can identify genes and proteins that share sequence homology or structural similarity with this compound. mdpi.comoup.commdpi.com This approach has already led to the identification of other macins, such as neuromacin (B1578597) and theromacin. researchgate.net While these peptides share a high degree of sequence identity, they exhibit distinct differences in their biological activities. researchgate.net For example, neuromacin was found to have a significantly stronger ability to permeabilize the cytoplasmic membrane of Bacillus megaterium compared to this compound and theromacin. researchgate.net
These comparative approaches are not limited to closely related species. The search for macin-like peptides can be extended to a wide range of organisms, potentially uncovering a vast repertoire of novel antimicrobial agents with diverse properties. researchgate.netmdpi.com The identification and characterization of new macin family members will not only expand our arsenal (B13267) of potential antimicrobial drugs but also provide deeper insights into the evolution of innate immunity.
The integration of bioinformatics tools, such as those for predicting peptide structure and function, with experimental validation is crucial for the efficient discovery and development of these new macin family peptides. nih.govplos.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining Hydramacin-1’s antibacterial spectrum?
- Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays with bacterial strains (e.g., Klebsiella oxytoca) cultured in brain-heart infusion medium. Prepare peptide concentrations ranging from 0.0125 to 100 µg/mL and assess viability via colony-forming unit (CFU) counts after 2-hour incubation. Include controls like 10% tryptic soy broth to validate assay conditions .
Q. How was the three-dimensional structure of this compound resolved, and what insights does it provide?
- Methodological Answer : The structure was determined using NMR spectroscopy (BMRB entry 15739, PDB code 23k5). Structural alignment revealed similarity to scorpion venom proteins, highlighting conserved β-sheet folds and surface charge distribution (lysine/histidine residues for cationic interactions). This structural data informs hypotheses about membrane-binding mechanisms .
Q. What model organisms or bacterial strains are most relevant for studying this compound’s antimicrobial activity?
- Methodological Answer : Prioritize Gram-negative (E. coli, Klebsiella oxytoca) and Gram-positive (Staphylococcus aureus) strains, including clinically isolated multidrug-resistant variants. Use lipid compositions mimicking bacterial membranes (e.g., PE/PG liposomes) in fluorescence-based membrane integration assays to validate target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s membrane disruption?
- Methodological Answer : Combine surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) to quantify lipid-binding kinetics. For example, conflicting reports on bacterial aggregation vs. direct lysis can be addressed by comparing this compound’s effects on liposomes with varying phospholipid ratios (e.g., PE:PG vs. LPS-rich membranes). Cross-reference findings with macin family members like neuromacin to identify conserved functional motifs .
Q. What strategies optimize the study of this compound’s concentration-dependent effects on bacterial aggregation?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor bacterial clumping in real-time at sub-MIC concentrations (0.1–10 µg/mL). Pair with scanning electron microscopy (SEM) to visualize membrane integrity post-treatment. Include negative controls with scrambled peptide sequences to isolate aggregation-specific effects .
Q. How can structural dynamics of this compound under physiological conditions be analyzed?
- Methodological Answer : Employ molecular dynamics (MD) simulations with GROMACS or AMBER, parameterized using NMR chemical shift data (e.g., BMRB 15739). Focus on flexible loops (residues 42–56) to assess conformational changes in response to pH or ionic strength. Validate predictions via circular dichroism (CD) spectroscopy under simulated host-microenvironment conditions .
Q. What experimental designs are suitable for investigating this compound’s multifunctionality (e.g., neuroproliferative effects)?
- Methodological Answer : Design truncated peptides (e.g., THL series) based on this compound’s C-terminal β-loop (residues 30–54). Test neuroproliferative activity using murine neuroblastoma cell viability assays (MTT/WST-1). Compare with macins like theromacin to identify critical residues (e.g., Ser42, Lys55) through alanine scanning mutagenesis .
Q. How can researchers address variability in this compound’s efficacy across lipid membrane compositions?
- Methodological Answer : Use Langmuir monolayer assays to measure peptide insertion into lipid films with defined compositions (e.g., PE:PG vs. cholesterol-enriched membranes). Quantify membrane curvature generation via atomic force microscopy (AFM). Correlate findings with bacterial killing assays to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
